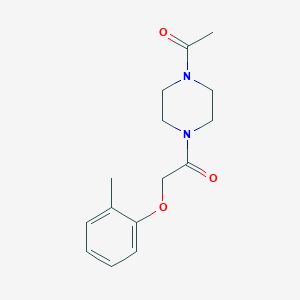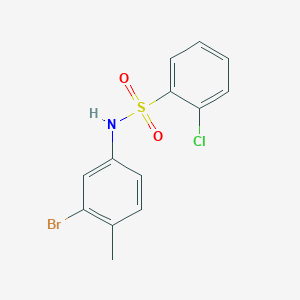
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide, also known as BMS, is a chemical compound that has been extensively studied for its potential use in various scientific applications. This compound is synthesized using a specific method that involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride. The resulting product has been shown to have a range of biochemical and physiological effects, making it an attractive compound for use in laboratory experiments.
Mechanism of Action
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide inhibits the activity of carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is an important process in various physiological processes. The inhibition of carbonic anhydrase by N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to have a range of biochemical and physiological effects. One of the primary effects of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is the inhibition of carbonic anhydrase enzymes, which can lead to a decrease in the production of bicarbonate. This decrease in bicarbonate production has been shown to have a range of effects on physiological processes such as acid-base balance, respiration, and renal function. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have anticonvulsant, antitumor, and anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-studied compound with a reliable synthesis method, making it easy to obtain and use in experiments. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has also been shown to have a range of biochemical and physiological effects, making it a versatile tool compound for studying various biological processes. However, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has some limitations for use in laboratory experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide also has low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide. One area of research is the development of new analogs of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide that have improved properties such as increased solubility and longer half-life. Another area of research is the study of the role of carbonic anhydrase in various diseases and the potential use of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide as a therapeutic agent. Additionally, N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide can be used as a tool compound for studying the role of sulfonamides in biological systems, which can lead to the development of new drugs and therapies.
Synthesis Methods
The synthesis of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide involves the reaction of 3-bromo-4-methylphenylamine with 2-chlorobenzenesulfonyl chloride in a solvent such as dichloromethane or chloroform. The reaction is typically carried out at room temperature under nitrogen gas and with the addition of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been shown to be efficient and reliable, producing high yields of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide.
Scientific Research Applications
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been extensively studied for its potential use in various scientific applications. One of the primary uses of N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide is as a tool compound for studying the role of sulfonamides in biological systems. N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which are involved in a range of physiological processes. This inhibition has been used to study the role of carbonic anhydrase in various diseases such as glaucoma, epilepsy, and cancer.
properties
IUPAC Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO2S/c1-9-6-7-10(8-11(9)14)16-19(17,18)13-5-3-2-4-12(13)15/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCIZSYZDVKDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-4-methylphenyl)-2-chlorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Methoxyphenyl)-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-4-yl]methanone](/img/structure/B7471548.png)
![[(3E)-3-cyano-3-(3-methyl-1,3-benzothiazol-2-ylidene)-2-oxopropyl] 2-(2,4-dioxopyrimidin-1-yl)acetate](/img/structure/B7471551.png)
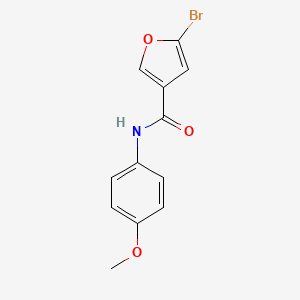

![2-[2-[(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B7471565.png)
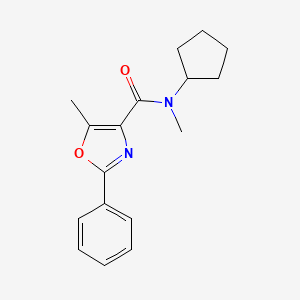
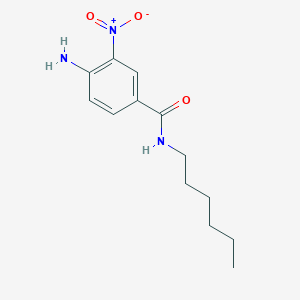

![8-Methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]quinazolin-4-one](/img/structure/B7471581.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7471586.png)
![2-(5-chloro-2-methylanilino)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7471597.png)


